![molecular formula C14H19NO5 B1139239 Boc-D-threo-3-phenylserine CAS No. 102507-18-6](/img/structure/B1139239.png)
Boc-D-threo-3-phenylserine
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Description
Boc-D-threo-3-phenylserine is a compound with the molecular formula C14H19NO5 . It is also known by other names such as N-tert-butoxycarbonyl-(betaS)-beta-hydroxy-D-phenylalanine .
Molecular Structure Analysis
The molecular structure of Boc-D-threo-3-phenylserine is characterized by the presence of a phenyl group, a hydroxyl group, and a tert-butoxycarbonyl group . The compound has a molecular weight of 281.30 g/mol .Physical And Chemical Properties Analysis
Boc-D-threo-3-phenylserine has a molecular weight of 281.30 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 6 . Its exact mass and monoisotopic mass are 281.12632271 g/mol . The topological polar surface area is 95.9 Ų .Scientific Research Applications
Chemical Synthesis
Boc-D-threo-3-phenylserine is a chemical compound that is used in various chemical syntheses . It is a valuable reagent in the laboratory setting, and its availability and properties make it a useful tool for chemists .
Production of β-Hydroxy-α-Amino Acids
Boc-D-threo-3-phenylserine can be used in the synthesis of non-proteinogenic β-hydroxy-α-amino acids . These compounds are important precursors for pharmaceuticals .
Threonine Aldolase Applications
Threonine aldolases (TAs) are enzymes that can use Boc-D-threo-3-phenylserine as a substrate . TAs are powerful tools for catalyzing carbon–carbon bond formations in synthetic organic chemistry, enabling an enantio- and diastereoselective synthesis of β-hydroxy-α-amino acids .
Pharmaceutical Applications
The chiral β-hydroxy-α-amino acid products resulting from reactions involving Boc-D-threo-3-phenylserine are important precursors for pharmaceuticals . For example, thiamphenicol, a l-threo-phenylserine derivative, and l-threo-3,4-dihydroxyphenylserine are synthesized from these products .
Biocatalysis
Boc-D-threo-3-phenylserine can be used in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions . This can lead to more efficient and environmentally friendly chemical processes .
Enzyme Studies
Boc-D-threo-3-phenylserine can be used in studies of enzymes like threonine aldolases . These studies can provide valuable insights into the function and behavior of these enzymes, which can have broad implications in fields like biochemistry and medicine .
properties
IUPAC Name |
(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUVMOXNPGTBK-MNOVXSKESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]([C@H](C1=CC=CC=C1)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-D-threo-3-phenylserine |
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